molecular formula C17H18N6O3 B2793108 1-Cyclohexyl-4-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione CAS No. 2379996-80-0

1-Cyclohexyl-4-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione

Cat. No.: B2793108
CAS No.: 2379996-80-0
M. Wt: 354.37
InChI Key: LIYCZMOMFGKVHK-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione is a complex organic compound characterized by its intricate molecular structure, which includes a cyclohexyl group, a pyrazine ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-4-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and maximize efficiency, often employing catalysts and specific solvents to achieve the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or additional substituents that can further modify the compound's properties.

Scientific Research Applications

1-Cyclohexyl-4-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: The compound's unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-4-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Cyclohexyl-4-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione: is structurally similar to other oxadiazole-containing compounds, such as:

    • Phenyl (3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine

    • 2-(1,2,4-oxadiazol-5-yl)anilines

Uniqueness: What sets this compound apart from its counterparts is its specific combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

1-cyclohexyl-4-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c24-16-17(25)23(12-4-2-1-3-5-12)9-8-22(16)11-14-20-15(21-26-14)13-10-18-6-7-19-13/h6-10,12H,1-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYCZMOMFGKVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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